molecular formula C16H22N6O2 B2414124 7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919020-59-0

7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2414124
CAS RN: 919020-59-0
M. Wt: 330.392
InChI Key: BGXZUYNNKXNRRR-UHFFFAOYSA-N
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Description

7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
BenchChem offers high-quality 7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Vascular Effects

Research has explored similar compounds for their potential antitumor activities and effects on vascular relaxation. For instance, studies on purino and triazino derivatives have shown that certain compounds have activity against leukemia and were examined for their vascular relaxing effects, although no potent activity was recorded in this area (Ueda, T., Adachi, T., Sakakibara, J., Asano, M., Nakagami, J., 1987).

Synthesis and Antiviral Activity

The synthesis and evaluation of novel compounds based on the purine analogues structure for antiviral activities have been conducted, showing that modifications in the purine ring can lead to compounds with moderate activity against viruses such as herpes and rhinovirus (Kim, S. H., Bartholomew, D., Allen, L. B., Robins, R. K., Revankar, G. R., 1978).

Chemical Transformations and Reactions

Studies on the reactions of triazine derivatives with other compounds have been described, highlighting the chemical versatility and potential for creating new molecules with varied biological activities. This includes reactions that lead to compounds with potential antitumor properties and novel synthetic routes for complex heterocyclic compounds (Neda, I., Farkens, M., Thönnessen, H., Jones, P. G., Schmutzler, R., 1995).

Novel Synthesis for Potential Anti-Tumor Agents

Further research into the synthesis of novel heterocycles has led to the creation of triazine derivatives with potential as anti-tumor agents. These compounds have been tested against various cancer cell lines, showcasing the therapeutic potential of such chemical structures (Badrey, M. G., Gomha, S. M., 2012).

Biocidal Applications

Modifications of polystyrene with triazine-dione moieties have led to the development of materials with biocidal properties, demonstrating the broader application of triazine derivatives beyond pharmaceuticals, such as in materials science for creating antibacterial surfaces (Sun, G., Chen, T. Y., Worley, S. D., 1996).

properties

IUPAC Name

7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-7-20-14(23)12-13(19(6)16(20)24)17-15-21(8-9(2)3)18-10(4)11(5)22(12)15/h11H,2,7-8H2,1,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXZUYNNKXNRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(=C)C)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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